

High-performance liquid chromatography (HPLC) method for methyl quinaldate

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Compound of Interest		
Compound Name:	Methyl quinaldate	
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An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **methyl quinaldate** has been established. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development, ensuring accurate and reproducible results. The method is suitable for the analysis of **methyl quinaldate** in various sample matrices, subject to appropriate sample preparation.

Introduction

Methyl quinaldate is a chemical compound with potential applications in pharmaceutical and chemical industries. A reliable and robust analytical method is crucial for its quantification in research and quality control settings. High-Performance Liquid Chromatography (HPLC) offers high resolution, sensitivity, and specificity, making it a suitable technique for this purpose.[1][2] This document outlines a validated reversed-phase HPLC (RP-HPLC) method for the determination of **methyl quinaldate**.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[1] **Methyl quinaldate** is separated from other components in the sample based on its differential partitioning between the stationary and mobile phases. Detection is achieved using a UV detector at a wavelength where **methyl quinaldate** exhibits maximum absorbance.



Materials and Reagents

- Analyst: Methyl Quinaldate reference standard (purity >99%)
- Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)[3]
- Additives: Formic acid (analytical grade)[3]
- Filters: 0.45 μm or 0.22 μm syringe filters[4]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 column (e.g., ZORBAX SB-C18, 4.6 x 250 mm, 5 μm)[5]
Mobile Phase	Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min[3]
Injection Volume	10 μL
Column Temperature	30°C[5]
Detection Wavelength	254 nm
Run Time	10 minutes

Experimental Protocols Preparation of Standard Solutions

 Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of methyl quinaldate reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume



with the mobile phase.

 Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.

Sample Preparation

The sample preparation method should be adapted based on the sample matrix. A general procedure for a solid sample is provided below:

- Weighing: Accurately weigh a representative amount of the homogenized solid sample.[3]
- Extraction: Transfer the weighed sample to a suitable volumetric flask. Add a portion of the mobile phase and sonicate for 15 minutes to extract the **methyl quinaldate**.[3]
- Dilution: Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
- Filtration: Filter the solution through a 0.45 μm or 0.22 μm syringe filter into an HPLC vial before injection.[3][4]

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The validation parameters are summarized in the table below.



Validation Parameter	Result	
Linearity (r²)	> 0.999	
Range	1 - 100 μg/mL	
Accuracy (% Recovery)	98.0% - 102.0%	
Precision (% RSD)	< 2.0%	
Limit of Detection (LOD)	0.1 μg/mL	
Limit of Quantification (LOQ)	0.3 μg/mL	
Specificity	No interference from blank	
Robustness	Unaffected by minor changes in flow rate and temperature	

Data Presentation

The quantitative data for the method validation is presented in the following tables for clarity and easy comparison.

Table 1: Linearity Data

Peak Area (mAU*s)
15.2
76.1
151.8
380.5
759.2
1521.4
0.9998

Table 2: Accuracy and Precision Data

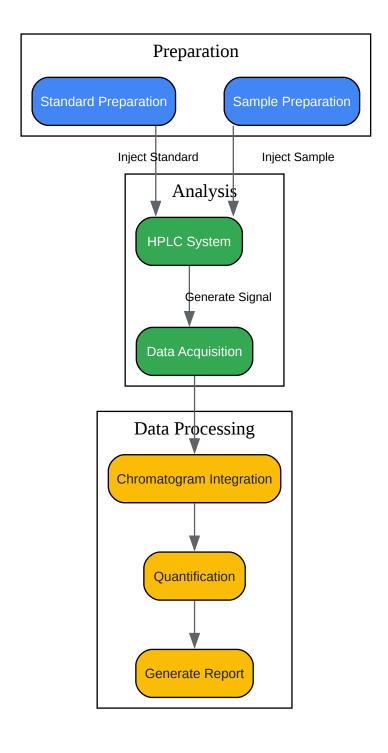


Spiked Concentration (µg/mL)	Measured Concentration (µg/mL) (n=3)	Recovery (%)	RSD (%)
10	9.95	99.5	1.2
50	50.40	100.8	0.8
90	89.28	99.2	1.5

Visualization

The following diagram illustrates the logical workflow of the HPLC analysis for **methyl quinaldate**.





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Caption: Workflow for the HPLC analysis of methyl quinaldate.

Conclusion



The described HPLC method is simple, rapid, accurate, and precise for the quantitative determination of **methyl quinaldate**. This validated method can be effectively used for routine quality control and research purposes in the pharmaceutical and chemical industries.

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